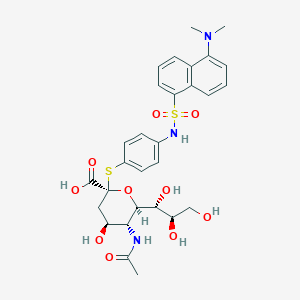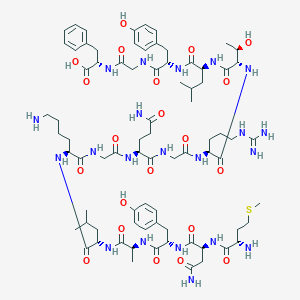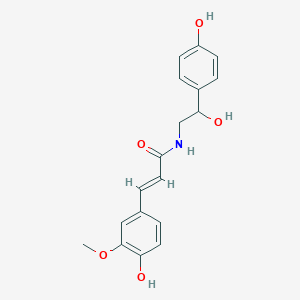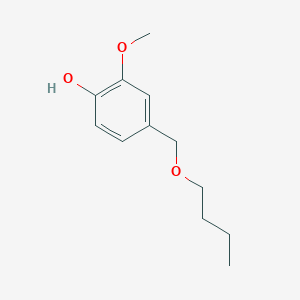
6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester (6-HMPAAE) is a synthetic compound that has been subject to a variety of research studies in recent years. It is a derivative of pyrimidine, which is a heterocyclic aromatic compound with a five-membered ring composed of four carbon atoms and one nitrogen atom. 6-HMPAAE is an ester of 6-hydroxy-2-methyl-pyrimidine-4-acetic acid, which is a derivative of pyrimidine. 6-HMPAAE has been found to have potential applications in the field of medical research, and its biochemical and physiological effects have been studied extensively.
科学的研究の応用
Synthesis and Chemical Properties
- The compound is involved in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This involves reactions with acetylating agents and various amines to produce a range of products (Santilli, Kim, & Wanser, 1971).
- Synthesis of 5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester, has been achieved from 5-carbethoxy-4-chloro-2-phenylpyrimidine, highlighting the compound's role in pyrimidine chemistry (Kim & Santilli, 1969).
Crystal Structure and Biological Importance
- The compound's crystal structure, such as ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate, has been analyzed, providing insights for the design of antiviral agents and understanding the interaction of N-bridged purine analogue ligands with heavy metals (Fettouhi, Boukhari, Otmani, & Essassi, 1996).
Synthesis of Derivatives and Antiviral Activity
- The compound's derivatives, such as those synthesized from 3-amino-2-hydrazino-4(3H)-pyrimidinones, are investigated for their potential in antiviral activity and biological applications (Bitha, Hlavka, & Lin, 1988).
- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines derived from 6-hydroxypyrimidines have shown antiviral activity, indicating the compound's importance in the development of new antiviral drugs (Holý et al., 2002).
Pharmaceutical Applications
- A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed from the compound, exhibited significant antiproliferative potencies against various tumor cell lines, suggesting its role in cancer research (Liu et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER involves the conversion of 2,4,6-trichloropyrimidine to 6-hydroxy-2-methylpyrimidine-4-acetic acid ethyl ester via a series of chemical reactions.", "Starting Materials": ["2,4,6-trichloropyrimidine", "ethyl acetate", "sodium hydroxide", "methyl iodide", "sodium carbonate", "water"], "Reaction": ["Step 1: 2,4,6-trichloropyrimidine is reacted with sodium hydroxide in water to form 2,6-dichloro-4-hydroxypyrimidine.", "Step 2: Methyl iodide is added to the reaction mixture to form 2,6-dimethoxy-4-methylpyrimidine.", "Step 3: Sodium carbonate is added to the reaction mixture to neutralize the acid formed during the next step.", "Step 4: Ethyl acetate and 2,6-dimethoxy-4-methylpyrimidine are added to the reaction mixture, and the mixture is heated to reflux for several hours to form 6-hydroxy-2-methylpyrimidine-4-acetic acid ethyl ester.", "Step 5: The reaction mixture is cooled and filtered, and the solid product is washed with water and dried."] } | |
CAS番号 |
159326-53-1 |
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
ethyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10-5(2)9-6/h4H,3H2,1-2H3,(H,9,10,11) |
InChIキー |
YPCJSMHWIKJHAW-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C |
SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C |
正規SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)




![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)